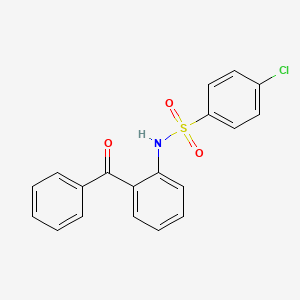

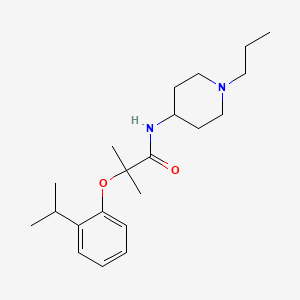

![molecular formula C14H16N2O4S B4624435 isopropyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4624435.png)

isopropyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate

Overview

Description

The compound is part of a broader class of molecules that feature isoxazole and thiophene moieties, which are of significant interest in organic synthesis and medicinal chemistry due to their versatile chemical properties and biological activities. The synthesis of such compounds often involves intricate reactions that build up the molecular complexity, enabling the exploration of their potential applications in various fields.

Synthesis Analysis

Research by Rajanarendar et al. (2006) provides insights into the synthesis of structurally related molecules, where isoxazolyl thioureas react with ethyl bromopyruvate to yield various derivatives through cyclocondensation reactions and subsequent treatments with hydrazine hydrate (Rajanarendar, Karunakar, & Ramu, 2006). This method reflects the complexity and versatility of synthetic strategies applicable to compounds with similar structural motifs.

Molecular Structure Analysis

The molecular structure of related isoxazole amino esters has been elucidated by Smith et al. (1991), revealing the planarity of the isoxazole ring and the steric interactions that influence the molecule's overall conformation (Smith, Mirzaei, Natale, Scott, & Willett, 1991). Such structural analyses are crucial for understanding the reactivity and interaction potential of these compounds.

Scientific Research Applications

Structural Analysis and Synthesis

- The structural analysis of an isoxazole amino ester provides insights into the distortion of the isoxazole ring from planarity due to steric interactions, highlighting its potential in molecular design and synthesis applications (M. Smith et al., 1991).

- A novel synthesis approach for acyl cyanides from diethyl phosphorocyanidate and certain imidazole carboxylic acids demonstrates the versatility of such compounds in organic synthesis, expanding the toolbox for chemists (B. S. Nagra et al., 1985).

Organic Chemistry and Drug Discovery

- The development of a synthesis strategy for α-Aminopyrrole Derivatives using an isoxazole strategy illustrates the compound's role in facilitating complex organic transformations, with implications for drug discovery and material sciences (E. Galenko et al., 2019).

- Research on the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution by using derivatives of the specified compound showcases its potential applications in industrial processes and materials science (M. Yadav et al., 2016).

Molecular Interaction and Polymorphism

- Studies on the DNA minor groove recognition by short lexitropsins incorporating isopropyl-thiazole highlight the use of this compound in the development of new molecular probes for genetic research and potential therapeutic agents (N. Anthony et al., 2004).

- The application of two-dimensional 13C solid-state NMR in the study of conformational polymorphs of derivatives demonstrates the importance of such compounds in the elucidation of molecular structures and behaviors, which is crucial for the development of new materials and drugs (Jay R Smith et al., 1998).

properties

IUPAC Name |

propan-2-yl 5-methyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-7(2)19-14(18)10-6-9(4)21-13(10)15-12(17)11-5-8(3)20-16-11/h5-7H,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIWZNIUTANDCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(C=C(S2)C)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propan-2-yl 5-methyl-2-{[(5-methyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4624363.png)

![N,N'-[(3-pyridinylimino)bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B4624371.png)

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B4624381.png)

![4-[(4-butyl-1-piperazinyl)carbonyl]-6-chloro-2-(4-pyridinyl)quinoline](/img/structure/B4624399.png)

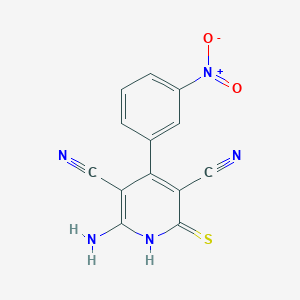

![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4624407.png)

![1-[5-(3-methylphenoxy)pentyl]piperidine](/img/structure/B4624416.png)

![methyl 2-{[3-(4-bromophenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624441.png)

![2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4624449.png)